N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine
Description
N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a pyrazole moiety attached via a cyclopentyl group.
Properties
IUPAC Name |
N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-2-4-12(3-1)20-7-5-11(19-20)9-16-15-14-13(6-8-21-14)17-10-18-15/h5-8,10,12H,1-4,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZODWKLUZCRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CNC3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Industry: The compound can be used in the development of new pharmaceuticals and as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) family . By binding to the active site of these enzymes, the compound prevents their catalytic activity, leading to the inhibition of cellular processes such as growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where overactive tyrosine kinases contribute to tumor growth .
Comparison with Similar Compounds
N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
- N-(3-(7-Cyano-4-oxo-6-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine
These compounds share a similar thienopyrimidine core but differ in their substituents, which can influence their biological activity and specificity
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